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Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzonitrile

CAS No.: 853331-52-9

Cat. No.: B1602500 Get Quote

An In-Depth Technical Guide to the Characterization of 2-Chloro-3-methoxybenzonitrile for

Pharmaceutical Research

This guide provides a comprehensive framework for the characterization and quality control of

2-Chloro-3-methoxybenzonitrile, a key building block in medicinal chemistry. Recognizing

that the integrity of starting materials is foundational to reproducible and successful drug

discovery campaigns, we present a technical comparison of commercially available grades and

detail the essential experimental protocols for in-house validation. Our approach is grounded in

the principles of analytical rigor, ensuring that researchers, scientists, and drug development

professionals can proceed with confidence in the quality of their reagents.

Core Profile of 2-Chloro-3-methoxybenzonitrile
2-Chloro-3-methoxybenzonitrile (CAS No. 853331-52-9) is a substituted aromatic nitrile

valued for its utility in the synthesis of complex molecular scaffolds. The interplay of its chloro,

methoxy, and nitrile functionalities offers multiple avenues for synthetic elaboration. However,

its utility is directly dependent on its purity and structural fidelity. Below, we consolidate its key

physicochemical and spectroscopic properties.
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Summarized below are the essential physical and spectral characteristics of 2-Chloro-3-
methoxybenzonitrile. This data serves as the benchmark against which procured materials

should be compared.

Table 1: Physicochemical Properties

Property Value Source(s)

CAS Number 853331-52-9 [1][2][3]

Molecular Formula C₈H₆ClNO [1][2]

Molecular Weight 167.59 g/mol [1][2][3]

Appearance White to off-white solid/powder [1]

Melting Point 92-96 °C [1][3]

Table 2: Expected Spectroscopic Data

Technique Expected Characteristic Signals

¹H NMR (CDCl₃, 400 MHz)

Signals expected in the aromatic region (~7.0-

7.5 ppm) and a singlet for the methoxy group

(~3.9 ppm).

¹³C NMR (CDCl₃, 101 MHz)

Peaks corresponding to the nitrile carbon,

aromatic carbons (some deshielded by the

chloro group), and the methoxy carbon.

FTIR (ATR)

Strong, sharp C≡N stretch (~2220-2240 cm⁻¹),

C-O stretch (~1250 cm⁻¹), and C-Cl stretch

(~700-800 cm⁻¹).

Mass Spectrometry (EI)

Molecular ion (M⁺) peak at m/z ≈ 167, with a

characteristic M+2 isotope peak for chlorine

(~3:1 ratio).

Note: The spectroscopic data presented are predictive. It is imperative to obtain experimental

data on each batch of material to confirm its identity and purity.
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Sourcing and Comparative Analysis of Commercial
Grades
The selection of a suitable grade of 2-Chloro-3-methoxybenzonitrile is a critical decision that

balances cost with the required level of quality for a given application.

Expertise & Experience: For early-stage discovery and route scouting, a standard research

grade of >97% purity may be adequate and economical. However, for lead optimization,

preclinical studies, or any synthesis where impurity profiling is critical, sourcing the highest

purity available (>99%) is a prudent investment. The presence of isomeric or related impurities

can lead to the formation of difficult-to-separate byproducts, confounding biological data and

complicating scale-up efforts.

Trustworthiness: Always demand a lot-specific Certificate of Analysis (CoA) from your supplier.

This document is the first line of quality verification and should include, at a minimum, the

results of identity confirmation (typically by NMR) and a purity assessment (usually by HPLC or

GC).

Table 3: Comparison of Typical Commercial Grades

Grade Typical Purity
Recommended Use
Case

Key Consideration

Technical Grade <95%

Not recommended for

pharmaceutical

synthesis

High risk of significant

impurities; requires

extensive purification.

Research Grade ≥97%

Initial synthesis, route

scouting, proof-of-

concept

Cost-effective for non-

critical applications.[1]

[3]

High-Purity Grade >99%

Lead optimization,

scale-up, GMP

synthesis

Minimizes impurity-

related complications;

essential for reliable

data.
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Essential Experimental Protocols for In-House
Validation
To establish a self-validating system for reagent quality, we outline two fundamental analytical

workflows. These protocols are designed to be robust and are standard practice in the

pharmaceutical industry.

Experimental Protocol 1: Identity Confirmation by ¹H
NMR Spectroscopy
Causality Behind Experimental Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is

the gold standard for unambiguous structure elucidation. The chemical shift, integration, and

coupling patterns of the proton signals provide a unique fingerprint of the molecule, making it

the most powerful tool for confirming the identity of a chemical entity.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-3-methoxybenzonitrile and

dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire the ¹H NMR

spectrum on a 400 MHz or higher field spectrometer.

Processing: Process the Free Induction Decay (FID) with an appropriate window function,

followed by Fourier transform, phase correction, and baseline correction.

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals

and analyze the chemical shifts and multiplicities.

Verification: Compare the acquired spectrum to the expected pattern (Table 2) and reference

spectra to confirm the structure.

Experimental Protocol 2: Purity Assessment by Reverse-
Phase HPLC
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Causality Behind Experimental Choice: High-Performance Liquid Chromatography (HPLC) is

the premier technique for assessing the purity of non-volatile organic compounds. It excels at

separating the target compound from structurally similar impurities and byproducts, allowing for

precise quantification.

Methodology:

System Preparation: Use an HPLC system equipped with a UV detector and a C18 reverse-

phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: Prepare Mobile Phase A as HPLC-grade water and Mobile Phase B as HPLC-

grade acetonitrile.

Sample Preparation: Prepare a stock solution of the sample at a concentration of 1.0 mg/mL

in acetonitrile. Dilute this solution to a working concentration of 0.1 mg/mL with a 50:50

mixture of water and acetonitrile.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 5 µL

Column Temperature: 30 °C

UV Detection: 220 nm

Gradient Program:

0-1 min: 30% B

1-10 min: Ramp linearly from 30% to 95% B

10-12 min: Hold at 95% B

12.1-15 min: Return to 30% B and equilibrate
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Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area

percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Visualization of the Quality Control Workflow
To ensure a logical and consistent approach to reagent validation, the following workflow

should be implemented.

Reagent Validation Workflow

Receive 2-Chloro-3-
methoxybenzonitrile

Review Certificate
of Analysis (CoA)

Protocol 1:
¹H NMR Identity Check

Protocol 2:
HPLC Purity Check

Quality Assessment:
Identity & Purity Confirmed?

Release for
Synthetic Use

YES

Quarantine & Reject Lot

NO
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Caption: Standard Operating Procedure for Incoming Reagent Quality Control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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